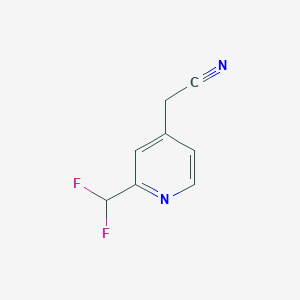
3-Fluoro-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorobenzofuran is a fluorinated derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluorobenzofuran typically involves the fluorination of benzofuran derivatives. One common method includes the reaction of benzofuran with trifluoromethyl hypofluorite (CF₃OF), which yields 2-fluoro-3-trifluoromethoxy-2,3-dihydrobenzofurans. Subsequent treatment with ethanolic potassium hydroxide produces 3-fluorobenzofuran in a yield of 61% . Another method involves the use of silver fluoride as a fluorinating and dehydrohalogenating reagent .
Industrial Production Methods
Industrial production of 3-fluorobenzofuran may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as yield, cost, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluorobenzofuran undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the furan ring, leading to the formation of different functional groups.
Reduction: Reduction reactions can alter the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
3-Fluorobenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-fluorobenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or interfere with cellular processes, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present on the compound .
Comparación Con Compuestos Similares
3-Fluorobenzofuran can be compared with other fluorinated benzofurans and furans:
2-Fluorobenzofuran: Similar in structure but with the fluorine atom at the second position, which can lead to different chemical and biological properties.
3-Fluorofuran: A simpler structure with only the furan ring, lacking the benzene ring, which affects its reactivity and applications.
Propiedades
Fórmula molecular |
C8H5FO |
|---|---|
Peso molecular |
136.12 g/mol |
Nombre IUPAC |
3-fluoro-1-benzofuran |
InChI |
InChI=1S/C8H5FO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H |
Clave InChI |
JGYWACJSZBPNJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CO2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14850495.png)



